![molecular formula C22H19NO5 B2428647 N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-7-甲氧基-1-苯并呋喃-2-甲酰胺 CAS No. 2097891-09-1](/img/structure/B2428647.png)

N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-7-甲氧基-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

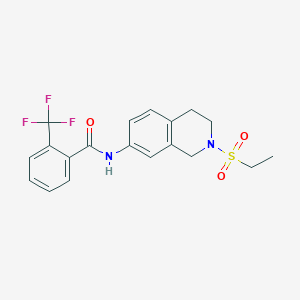

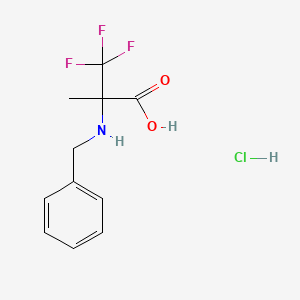

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide, also known as FPH-1, is a small molecule inhibitor that targets the oncogenic transcription factor FOXM1. FOXM1 is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. FPH-1 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

科学研究应用

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl (phenyl)methanone derivatives, which are structurally similar to the compound , have been found to exhibit protein tyrosine kinase inhibitory activity . This is significant because protein kinases play a crucial role as cell function regulators in signal transduction pathways that regulate numerous cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .

Herbicidal Efficacy

Some furan derivatives have been found to have herbicidal efficacy . Introducing F, Cl, or CF3 into the phenyl ring could improve the herbicidal activity .

Antimicrobial Activity

Furan-containing compounds have been screened for antimicrobial activity against XDR pathogens . This is particularly important in the fight against drug-resistant infections.

Cell Cycle Analysis

Furan derivatives have been used in cell cycle analysis . For example, staining of the DNA was performed and analyzed via the flow cytometry technique following treatment with a resveratrol analogue, a furan derivative .

Other Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .

作用机制

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical Pathways

Furan derivatives have been known to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

A synthesized resveratrol analogue, which is a furan derivative, has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp, which occurred alongside cell cycle arrest from the up-regulation of p53 and p21 .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-26-19-5-2-4-16-12-20(28-21(16)19)22(25)23-13-17(24)14-7-9-15(10-8-14)18-6-3-11-27-18/h2-12,17,24H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQLWEZFNGCBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2-(4-fluoro-3-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2428570.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)

![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)

![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)